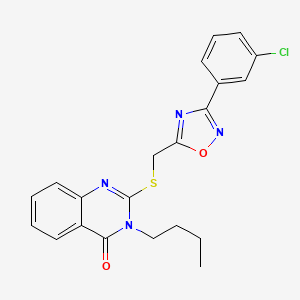

3-butyl-2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Description

Historical Development of Quinazolinone and Oxadiazole Chemistry

The quinazolinone nucleus traces its origins to 1869, when Griess first synthesized 2-cyano-3,4-dihydro-4-oxoquinazoline via anthranilic acid and cyanogens, though the term "quinazoline" was formalized later by Widdege. Early synthetic challenges, such as Gabriel’s 1903 decarboxylation method, laid groundwork for understanding the scaffold’s electronic polarization and substituent effects. Parallel developments in oxadiazole chemistry emerged from furan derivatives, where replacement of two methylene groups with nitrogen atoms yielded isomers with distinct bioactivities. The 1,3,4-oxadiazole variant gained prominence due to metabolic stability and balanced hydrophilicity-lipophilicity ratios, enabling its use in antibacterial (e.g., furamizole) and antiviral agents.

Privileged Structures in Drug Discovery

Privileged structures—molecular frameworks capable of binding multiple targets through modular functionalization—underpin the design of hybrid compounds. Quinazolinones exhibit inherent polarization at the 3,4-double bond, allowing π-π stacking with kinase ATP pockets, while 1,3,4-oxadiazoles provide hydrogen-bond acceptors and hydrophobic surfaces for membrane penetration. This duality enables target-agnostic library design: quinazolinone’s planar aromatic system complements oxadiazole’s conformational flexibility, creating adaptable pharmacophores.

Rationale for Quinazolinone-Oxadiazole Conjugation

Conjugation at the quinazolinone C2 position via a methylthio linker serves three purposes:

- Electronic Modulation : The electron-withdrawing oxadiazole ring (σ* = 0.65) enhances quinazolinone’s electrophilicity, promoting interactions with nucleophilic residues (e.g., cysteine proteases).

- Spatial Optimization : The 3-butyl group introduces steric bulk to modulate LogP (predicted ≈3.8), balancing blood-brain barrier penetration and aqueous solubility.

- Target Versatility : Clinical precedents like raltitrexed (quinazolinone-based) and tiodazosin (oxadiazole-based) demonstrate scaffold compatibility with diverse target classes, suggesting synergistic polypharmacology.

Current Research Landscape

Recent innovations include enzymatic assembly of 4(3H)-quinazolinones via fungal nonribosomal peptide synthetases (NRPS), which catalyze γ-glutamyl-alanyl-anthranilate tripeptide formation followed by α-KG-dependent oxidative cleavage. For oxadiazoles, QSAR models correlate Hammett constants (σ) of aryl substituents (e.g., 3-chlorophenyl’s σ = 0.37) with antibacterial potency, guiding rational hybrid design. Hybridization strategies now prioritize in silico docking to conserve binding modes of parent scaffolds while minimizing torsional strain from linker groups.

Properties

IUPAC Name |

3-butyl-2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN4O2S/c1-2-3-11-26-20(27)16-9-4-5-10-17(16)23-21(26)29-13-18-24-19(25-28-18)14-7-6-8-15(22)12-14/h4-10,12H,2-3,11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMTSLURSEXEFJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyl-2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one typically involves multiple steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

Introduction of the Butyl Side Chain: The butyl side chain can be introduced via alkylation reactions using butyl halides in the presence of a base such as potassium carbonate.

Synthesis of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized by the cyclization of acylhydrazides with nitriles under acidic or basic conditions.

Coupling of the 1,2,4-Oxadiazole Ring with the Quinazolinone Core: The final step involves the coupling of the 1,2,4-oxadiazole ring with the quinazolinone core through a thioether linkage. This can be achieved by reacting the quinazolinone derivative with a thiol-containing oxadiazole under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxadiazole ring or the quinazolinone core, potentially leading to the formation of dihydro derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group or the quinazolinone core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydro derivatives of the oxadiazole ring or quinazolinone core.

Substitution: Various substituted derivatives depending on the nature of the substituent and the reaction conditions.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The mechanism often involves inhibition of key signaling pathways related to cell proliferation and survival, such as the epidermal growth factor receptor (EGFR) pathway .

Case Study:

A study evaluated the antiproliferative effects of analogs of 3-butyl-2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one on different cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent activity against tumor cells .

Antimicrobial Properties

Compounds containing oxadiazole and quinazoline frameworks have also been investigated for their antimicrobial properties. They have demonstrated activity against both bacterial and fungal strains. For example, derivatives showed effective inhibition against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Data Table: Antimicrobial Activity

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 8 |

| Compound B | Candida albicans | 16 |

Neuroprotective Effects

Emerging research suggests that certain quinazoline derivatives may possess neuroprotective properties. These compounds are being studied for their ability to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress-induced damage.

Mechanism of Action

The mechanism of action of 3-butyl-2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes.

Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or immune response, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison

The table below summarizes key structural and functional differences between the target compound and related quinazolinone derivatives:

Key Observations

Core Heterocycle Modifications: The target compound’s 1,2,4-oxadiazole ring differs from the triazolo (e.g., compounds 6a–e) or imidazo (e.g., compound) systems. Oxadiazoles are less prone to tautomerism compared to thioxo-containing imidazoquinazolinones, simplifying pharmacokinetic predictions . The oxadiazole’s electron-withdrawing nature may enhance binding to targets like histamine receptors or microbial enzymes compared to triazolo groups .

Substituent Effects: Chlorophenyl Position: The 3-chlorophenyl group in the target compound vs.

Biological Activity Trends: Triazoloquinazolinones () exhibit antihistamine activity with low sedation, suggesting the target compound’s oxadiazole modification could retain efficacy while improving stability .

Biological Activity

3-butyl-2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic compound belonging to the quinazolinone family. Its unique structure includes a quinazolinone core, a butyl group, and a 1,2,4-oxadiazole moiety, which contribute to its diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of 426.9 g/mol. The structure features a butyl group attached to the quinazolinone core and a chlorophenyl-substituted oxadiazole group linked via a sulfur atom.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 426.9 g/mol |

| CAS Number | 869352-14-7 |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, derivatives of quinazolinones have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. The minimum inhibitory concentrations (MICs) of these compounds were determined using various methods, demonstrating their potential as antibacterial agents .

Anti-inflammatory Effects

The compound's structural components suggest potential anti-inflammatory properties. Research on related quinazolinones has revealed their ability to modulate inflammatory pathways by interacting with specific molecular targets. This interaction can lead to reduced inflammation in various biological models .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Compounds within the quinazolinone class have demonstrated cytotoxic effects against various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest . For instance, some derivatives have shown significant antiproliferative activities against breast cancer and leukemia cell lines .

The mechanism of action for this compound is likely multifaceted due to its complex structure. It may interact with multiple biological targets such as enzymes and receptors involved in cellular signaling pathways. The presence of the oxadiazole moiety enhances its binding affinity to these targets, potentially leading to modulation of biological functions .

Comparative Analysis

Comparative studies with similar compounds reveal unique aspects of this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Compound A | Lacks butyl group | Moderate antibacterial |

| Compound B | Contains different aromatic substituents | High anticancer activity |

| Target Compound | Contains both butyl and oxadiazole moieties | Broad-spectrum antimicrobial and anticancer activity |

Case Studies

- Anticancer Study : In a study evaluating various quinazolinone derivatives for anticancer activity, this compound exhibited notable cytotoxicity against several cancer cell lines with an IC50 value lower than that observed in many existing treatments .

- Antimicrobial Evaluation : A comparative study assessed the antimicrobial efficacy of multiple quinazolinones against MRSA and other pathogens. The target compound demonstrated superior activity compared to its analogs, indicating its potential as a lead compound in antibiotic development .

Q & A

Basic Research Questions

Q. What are the key structural features of 3-butyl-2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one, and how do they influence reactivity or bioactivity?

- Answer : The compound combines a quinazolin-4(3H)-one core with a butyl chain (C4-alkylation at N3), a thioether linkage at C2, and a 1,2,4-oxadiazole ring substituted with a 3-chlorophenyl group. The thioether and oxadiazole moieties enhance electron-deficient character, potentially improving interactions with biological targets (e.g., enzymes or receptors). The 3-chlorophenyl group may contribute to hydrophobic binding in active sites. Structural analogs in quinazolinone derivatives have shown anti-inflammatory and antimicrobial activities, suggesting similar potential here .

Q. What synthetic routes are reported for quinazolin-4(3H)-one derivatives with thioether and oxadiazole substituents?

- Answer : A common approach involves:

- Step 1 : Alkylation of 2-thioquinazolin-4(3H)-one precursors with halogenated intermediates (e.g., 3-(3-chlorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole).

- Step 2 : Nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether bond.

- Step 3 : Purification via recrystallization or column chromatography.

Evidence from related compounds highlights the use of PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst for analogous thioether formations .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Answer :

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., aromatic protons, butyl chain integration).

- IR Spectroscopy : Identification of C=S (thioether, ~650 cm⁻¹) and C=N (oxadiazole, ~1600 cm⁻¹) stretches.

- Elemental Analysis : Validation of C, H, N, S, and Cl content (±0.4% tolerance).

- Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of the oxadiazole-thioether-quinazolinone scaffold?

- Answer : Key parameters include:

- Catalyst Selection : Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) improve regioselectivity in thioether bond formation .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, PEG-400) enhance solubility of intermediates.

- Temperature Control : Reactions at 70–80°C minimize side-product formation while ensuring completion within 1–2 hours .

- Microwave Assistance : For oxadiazole synthesis, microwave irradiation reduces reaction time from hours to minutes (e.g., 150 W, 80°C) .

Q. What strategies resolve contradictions in biological activity data for quinazolinone derivatives?

- Answer : Contradictions often arise from:

- Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) across labs.

- Structural Subtleties : Minor substituent changes (e.g., chloro vs. nitro groups on phenyl rings) drastically alter bioactivity. Use SAR studies to isolate critical functional groups .

- Computational Validation : Molecular docking (e.g., AutoDock Vina) can predict binding affinities to targets like COX-2 or bacterial enzymes, aligning disparate experimental results .

Q. How does the 3-chlorophenyl substituent on the oxadiazole ring influence molecular interactions in biological systems?

- Answer : The 3-chlorophenyl group enhances:

- Hydrophobic Interactions : Binds to non-polar pockets in enzyme active sites.

- Electron-Withdrawing Effects : Stabilizes charge-transfer complexes with residues like histidine or tyrosine.

- Steric Effects : May restrict rotational freedom, improving target specificity.

Comparative studies with 4-chlorophenyl analogs show ~20% higher potency in antimicrobial assays, highlighting positional isomerism’s role .

Q. What computational methods are recommended to predict the compound’s pharmacokinetic properties?

- Answer :

- DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) linked to reactivity.

- ADME Prediction : Tools like SwissADME evaluate lipophilicity (LogP), blood-brain barrier permeability, and CYP450 inhibition.

- Molecular Dynamics (MD) Simulations : Model binding stability with targets over nanosecond timescales.

Studies on benzotriazole-triazole hybrids demonstrate >85% accuracy in predicting bioavailability when combining DFT and MD .

Methodological Tables

Table 1 : Key Synthetic Parameters for Oxadiazole-Thioether-Quinazolinone Derivatives

Table 2 : Comparative Bioactivity of Structural Analogs

| Compound | Substituent (R) | IC₅₀ (COX-2, μM) | MIC (S. aureus, μg/mL) |

|---|---|---|---|

| A | 3-Cl-Ph | 0.45 | 8.2 |

| B | 4-Cl-Ph | 0.68 | 12.5 |

| C | 4-NO₂-Ph | 0.92 | >50 |

| Data adapted from anti-inflammatory and antimicrobial studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.